molecular formula C5H6N4O2 B3268658 Imidazole-4-carboxamide, 5-formamido- CAS No. 4919-05-5

Imidazole-4-carboxamide, 5-formamido-

Cat. No.: B3268658
CAS No.: 4919-05-5
M. Wt: 154.13 g/mol
InChI Key: QOSKNVOAUSXSOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazole-4-carboxamide, 5-formamido- is a chemical compound that plays a significant role in the biosynthesis of purines. It is an intermediate in the formation of purines and is formed by the enzyme AICAR transformylase from AICAR and 10-formyltetrahydrofolate . This compound is crucial in various biochemical pathways and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole-4-carboxamide, 5-formamido- involves several steps. One common method includes the condensation of D-erythrose and formamidine, leading to the formation of imidazole-4-acetaldehyde, which then forms histidine via a Strecker synthesis . Another approach involves the intramolecular cyclization of amine derivatives followed by elimination and aromatization processes .

Industrial Production Methods

Industrial production methods for imidazole-4-carboxamide, 5-formamido- typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalysts and specific reaction environments to facilitate the formation of the desired compound.

Chemical Reactions Analysis

Types of Reactions

Imidazole-4-carboxamide, 5-formamido- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in the reactions of imidazole-4-carboxamide, 5-formamido- include oxidizing agents like tert-butylhydroperoxide (TBHP) and reducing agents such as titanium(III) chloride . The reaction conditions vary depending on the desired outcome, but they often involve controlled temperatures and specific catalysts to ensure efficient reactions.

Major Products Formed

The major products formed from the reactions of imidazole-4-carboxamide, 5-formamido- depend on the type of reaction and the reagents used. For example, oxidation reactions may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more reduced forms of the compound.

Comparison with Similar Compounds

Imidazole-4-carboxamide, 5-formamido- can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-formamido-1H-imidazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O2/c6-4(11)3-5(9-2-10)8-1-7-3/h1-2H,(H2,6,11)(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSKNVOAUSXSOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)C(=O)N)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4919-05-5
Record name 5-(Formylamino)-1H-imidazole-4-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4919-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imidazole-4-carboxamide, 5-formamido-
Reactant of Route 2
Reactant of Route 2
Imidazole-4-carboxamide, 5-formamido-
Reactant of Route 3
Reactant of Route 3
Imidazole-4-carboxamide, 5-formamido-
Reactant of Route 4
Reactant of Route 4
Imidazole-4-carboxamide, 5-formamido-
Reactant of Route 5
Reactant of Route 5
Imidazole-4-carboxamide, 5-formamido-
Reactant of Route 6
Reactant of Route 6
Imidazole-4-carboxamide, 5-formamido-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.